molecular formula C₂₄H₃₂O₃ B1157312 2-Isopropanol Gestodene

2-Isopropanol Gestodene

Cat. No.: B1157312
M. Wt: 368.51
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropanol Gestodene is a structural analog of gestodene, a third-generation synthetic progestogen widely used in oral contraceptives (OCs). Its molecular formula is C₂₄H₃₂O₃, with a molecular weight of 368.51 g/mol . While gestodene itself is a potent progestogen with known thromboembolic risks due to its PAR1 (Protease-Activated Receptor 1) potentiation activity , this compound is primarily documented as a process-related impurity during gestodene synthesis . Its pharmacological profile remains less studied compared to the parent compound, but its structural similarity warrants comparative analysis with other gestodene derivatives and related progestogens.

Properties

Molecular Formula

C₂₄H₃₂O₃

Molecular Weight

368.51

Synonyms

Impurity-EP-C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Gestodene and Its Derivatives

Gestodene derivatives, including 5-Methoxy-gestodene (C₂₂H₃₀O₃, MW 342.47 g/mol) and Δ5(6)-Gestodene (unsaturated analog), share a common steroidal backbone but differ in functional groups (Table 1). These modifications influence receptor binding and metabolic stability:

  • Gestodene: Enhances PAR1 activity 1.6-fold and 1.5-fold more potently than levonorgestrel and desogestrel, respectively, at 10 μM . It also binds estrogen receptors (ER) in malignant breast tissue, unlike levonorgestrel .
  • 2-Isopropanol Gestodene: The isopropanol substitution may alter solubility and receptor interactions, though specific data are lacking. Its role as an impurity necessitates strict analytical control in pharmaceutical formulations (detection limit: ~3.9–11.8 µg/mL for gestodene via HPLC) .
Table 1: Structural and Pharmacological Comparison of Gestodene Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group PAR1 Potentiation (vs. Gestodene) ER Binding (Breast Tissue)
Gestodene C₂₁H₂₆O₂ 310.43 Ethinyl group Reference (1.0x) Yes (malignant tissue)
This compound C₂₄H₃₂O₃ 368.51 Isopropanol substitution Not studied Not studied
5-Methoxy-gestodene C₂₂H₃₀O₃ 342.47 Methoxy group Not studied Not studied
Δ5(6)-Gestodene C₂₁H₂₄O₂ 308.42 Unsaturated bond Not studied Not studied

Third-Generation Progestogens: Levonorgestrel and Desogestrel

Gestodene is often compared to levonorgestrel and desogestrel due to their structural similarities and shared use in OCs. Key differences include:

  • PAR1 Activity: Gestodene’s PAR1-enhancing effect is 1.6x stronger than levonorgestrel and 1.5x stronger than desogestrel at 10 μM, correlating with a higher thromboembolic risk .
  • Thromboembolic Risk: OCs containing gestodene or desogestrel double thrombosis risk compared to levonorgestrel-based OCs .

Other Impurities and Metabolites

  • Safety data highlight skin/eye irritation risks but lack cardiovascular insights .
  • Gestodene-d6 (deuterated analog): Used as an internal standard in mass spectrometry due to its isotopic stability .

Research Findings and Clinical Implications

PAR1 Potentiation and Thrombosis

Gestodene’s role as a PAR1-positive allosteric modulator (PAM) underpins its thrombogenic profile. It enhances:

  • Platelet aggregation (>50% increase in intracellular calcium levels) .
  • PAR1 internalization and ERK1/2 phosphorylation in MEG-01 cells .

Q & A

Q. Methodological Considerations :

  • Linearity Validation : Use linear regression over 25–125 µg/ml (Gestodene) with correlation coefficients (R²) ≥0.999 .
  • Accuracy : Compare inter-day and intra-day % recovery (target: 98–102%) using spiked biological matrices .

How can researchers resolve co-eluting peaks of this compound and its metabolites in chromatographic analysis?

(Advanced)
Optimization Strategies :

  • Column Selection : Solid-core C18 columns (e.g., Thermo Scientific Accucore™) improve peak resolution via reduced backpressure and enhanced surface area .
  • Mobile Phase Adjustments : Gradient elution with 0.1% formic acid in acetonitrile/water increases selectivity for polar metabolites .
  • Temperature Control : Elevating column temperature (e.g., 40°C) reduces viscosity, sharpening peaks .

Data Contradiction Analysis :
If retention times overlap (e.g., Ethinyl Estradiol vs. Gestodene), validate specificity via spectral purity analysis or orthogonal methods (e.g., differential UV detection) .

What factors influence the stability of this compound in biological matrices, and how are they evaluated?

(Advanced)
Key Factors :

  • Storage Conditions : Plasma samples stored at -20°C show stable Gestodene concentrations for ≤221 days, but freeze-thaw cycles >3x degrade accuracy by ~5–8% .
  • Matrix Effects : Hemolyzed blood increases esterase activity, accelerating hydrolysis; add stabilizers (e.g., sodium fluoride) .

Q. Validation Protocol :

  • Bench Stability : Incubate samples at room temperature (25°C) for 24–48 hours; % deviation >5% indicates instability .
  • Long-Term Stability : Compare fresh vs. stored samples using ANOVA (p <0.05) .

How do protein-binding characteristics of this compound affect pharmacokinetic modeling?

(Advanced)
Gestodene binds extensively to sex hormone-binding globulin (SHBG: 75–87%) and albumin (13–24%), reducing free fraction bioavailability. Modeling Implications :

  • Non-Linear Kinetics : Saturation of SHBG at high doses increases unbound Gestodene, altering clearance rates .
  • Half-Life Estimation : Protein binding prolongs elimination half-life (~20 hours), requiring multi-compartment models for accurate AUC calculations .

Q. Methodological Approach :

  • Ultrafiltration : Quantify free vs. bound fractions in plasma .
  • In Silico Tools : Use QSPR models to predict binding affinity shifts under varying pH/protein concentrations .

What statistical approaches validate the linearity and accuracy of analytical methods for this compound?

Q. (Basic)

  • Linearity : Perform linear regression over 5–6 concentration levels. Acceptable R² ≥0.998; residuals ≤±2% .
  • Accuracy : Calculate % recovery via triplicate spiked samples (e.g., 80%, 100%, 120% of target). Report %RSD ≤2% .
  • Precision : Use ANOVA for inter-day (n=3 days) and intra-day (n=6 replicates) variability; F-test p >0.05 indicates reproducibility .

How can researchers address inter-individual variability in Gestodene pharmacokinetic studies?

(Advanced)
Strategies :

  • Population PK Modeling : Use NONMEM® or Monolix to identify covariates (e.g., body weight, SHBG levels) influencing clearance .
  • Crossover Designs : Minimize variability by testing the same cohort under multiple conditions (e.g., transdermal vs. oral administration) .
  • Protein Binding Adjustment : Normalize dose to SHBG levels in participants to reduce AUC variability .

What are the limitations of current stability-indicating assays for this compound?

Q. (Advanced)

  • Degradant Identification : RP-HPLC may miss non-UV-active degradants; supplement with LC-MS/MS for structural elucidation .
  • Forced Degradation Gaps : Acid/alkaline hydrolysis studies often exclude photolytic stress; include ICH Q1B-compliant light exposure tests .

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